2,3-Dimethylundeca-5,10-dien-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62486-74-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,3-dimethylundeca-5,10-dien-3-ol |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-13(4,14)12(2)3/h5,9-10,12,14H,1,6-8,11H2,2-4H3 |
InChI Key |
YYTDYHBEUHHGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC=CCCCC=C)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2,3 Dimethylundeca 5,10 Dien 3 Ol
Retrosynthetic Analysis for the Undecane Dienol Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For 2,3-Dimethylundeca-5,10-dien-3-ol, several retrosynthetic disconnections can be envisioned to simplify the structure into key fragments.
A primary disconnection can be made at the C3-C4 bond, breaking the molecule into two main synthons. This disconnection is logical as it simplifies the molecule into a C3 fragment containing the tertiary alcohol and a C8 fragment containing the dienyl system. The forward reaction would involve the addition of an organometallic reagent corresponding to the C1-C3 fragment to a carbonyl compound representing the C4-C11 fragment.
An alternative disconnection can be made at the C4-C5 bond. This would lead to a five-carbon fragment containing the tertiary alcohol and a six-carbon fragment with a terminal double bond. The forward synthesis would then involve a coupling reaction to join these two fragments.
Further disconnections of the dienyl fragment can be considered, for instance, at the C6-C7 bond, which would allow for the construction of the diene system through a cross-coupling or olefination reaction. The choice of the most efficient retrosynthetic pathway will depend on the availability of starting materials, the stereochemical requirements, and the efficiency of the key bond-forming reactions.
| Disconnection | Resulting Fragments (Synthons) | Corresponding Reagents | Forward Reaction Type |
| C3-C4 | C1-C3 (Hydroxypropyl) and C4-C11 (Octadienyl) | Isopropylmagnesium halide and an α,β-unsaturated aldehyde | Grignard Addition |
| C4-C5 | C1-C4 (Hydroxypentyl) and C5-C11 (Hexadienyl) | A pentenyl organometallic reagent and a suitable electrophile | Cross-Coupling Reaction |
| C6-C7 | C1-C6 (Hydroxyhexyl) and C7-C11 (Pentenyl) | A hexenyl aldehyde and a pentenyl phosphonium (B103445) ylide | Wittig Reaction |
Carbon-Carbon Bond Formation Strategies
Alkylation and Cross-Coupling Reactions for Alkenyl Chains
The assembly of the undecadiene backbone can be effectively achieved using modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Heck couplings, are powerful tools for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms, making them ideal for the synthesis of dienes. organic-chemistry.orgresearchgate.net
For instance, a Suzuki coupling could be employed to connect a vinyl boronic acid or ester with a vinyl halide. This approach offers mild reaction conditions and a high degree of functional group tolerance. The stereochemistry of the double bonds in the starting materials is generally retained in the product, allowing for the stereoselective synthesis of the diene moiety.
Alternatively, olefin metathesis has emerged as a powerful method for the formation of carbon-carbon double bonds. nih.govnih.govmun.ca A cross-metathesis reaction between two simpler alkenes, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could be used to construct the diene system in a convergent manner. nih.govnih.govnih.gov
Stereoselective Construction of Olefinic and Alcohol Centers
The target molecule contains two key stereocenters: the tertiary alcohol at C3 and the C5 double bond, which can exist as either the E or Z isomer. The stereoselective synthesis of these features is a critical challenge.
The tertiary alcohol can be synthesized by the addition of an organometallic reagent, such as a Grignard reagent or an organolithium species, to a ketone. nih.govrsc.orgresearchgate.netnih.gov For example, the addition of methylmagnesium bromide to a suitable undecenone precursor would yield the desired tertiary alcohol. The stereochemistry of this addition can be influenced by the use of chiral auxiliaries or catalysts, although achieving high levels of stereoselectivity in the formation of acyclic tertiary alcohols can be challenging.
The stereoselective synthesis of the C5 double bond can be achieved through various methods. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic methods for the formation of alkenes from carbonyl compounds and phosphorus ylides. By choosing the appropriate ylide and reaction conditions, it is possible to control the E/Z selectivity of the resulting double bond. For instance, unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to give E-alkenes.
Modern catalytic methods also offer excellent control over alkene geometry. For example, transition metal-catalyzed cross-coupling reactions can be highly stereospecific, preserving the geometry of the starting vinyl partners. organic-chemistry.orgnih.gov
| Stereocenter | Synthetic Approach | Key Reagents/Catalysts | Expected Outcome |
| C3 Tertiary Alcohol | Grignard Addition to a Ketone | Methylmagnesium bromide, appropriate undecenone | Formation of the tertiary alcohol |
| C5 Double Bond (Z-isomer) | Wittig Reaction | Unstabilized phosphorus ylide and an aldehyde | Predominantly Z-alkene |
| C5 Double Bond (E-isomer) | Horner-Wadsworth-Emmons Reaction | Stabilized phosphonate (B1237965) ester and an aldehyde | Predominantly E-alkene |
| C5 and C10 Dienes | Suzuki Cross-Coupling | Vinyl boronic ester, vinyl halide, Palladium catalyst | Stereospecific formation of the diene system |
Multi-component Reaction Sequences for Complex Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to the synthesis of complex molecules. While a specific MCR for this compound is not readily apparent in the literature, the principles of MCRs could be applied to construct the carbon skeleton in a convergent and atom-economical manner.
For example, a sequence involving the coupling of three fragments, such as an organometallic reagent, an unsaturated aldehyde, and an alkyl halide, could potentially be developed to assemble a significant portion of the target molecule in a single step.
Functional Group Interconversions and Selective Protection/Deprotection
During a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under the conditions of a subsequent transformation. acs.orgrsc.orgacs.orgnih.gov In the synthesis of this compound, the tertiary alcohol and the double bonds are the main functional groups that might require protection. acs.orgrsc.org
The tertiary alcohol can be protected as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether), which is stable to a wide range of non-acidic reagents and can be easily removed with a fluoride (B91410) source or acid. acs.orgrsc.org The double bonds are generally less reactive than the alcohol, but if necessary, they can be temporarily protected, for example, by bromination followed by debromination.
Catalytic Systems in Undecadienol Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. In the synthesis of this compound, several catalytic systems could be employed to achieve key transformations.
As mentioned earlier, palladium-based catalysts are essential for cross-coupling reactions such as the Suzuki and Heck reactions, which are ideal for constructing the diene moiety. researchgate.netacs.org Ruthenium-based catalysts, like the Grubbs catalysts, are the workhorses of olefin metathesis, providing a powerful tool for the formation of the carbon-carbon double bonds in the undecadiene chain. nih.govnih.govnih.govnih.gov
Furthermore, the development of chiral catalysts has enabled the asymmetric synthesis of alcohols and other stereocenters. While the asymmetric addition of a Grignard reagent to a ketone to form a tertiary alcohol with high enantioselectivity remains a challenge, various chiral ligands and catalysts have been developed that can promote this transformation with moderate to good success.
Organometallic Catalysis for Olefin and Alcohol Formation
The most direct and widely employed method for the synthesis of tertiary alcohols from ketone precursors is through the use of organometallic reagents. nih.govmasterorganicchemistry.com This approach is particularly well-suited for the synthesis of this compound from the readily available starting material, geranylacetone (B162166).
The reaction involves the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of geranylacetone. The most common organometallic reagents for this transformation are Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), and organolithium reagents, like methyllithium (B1224462) (CH₃Li). rsc.orgnih.gov
The general mechanism involves the attack of the carbanionic methyl group from the organometallic reagent on the carbonyl carbon of geranylacetone. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent workup with a mild acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final tertiary alcohol product, this compound. nih.gov
A key advantage of this method is the high reactivity of organometallic reagents towards carbonyls, which generally allows the reaction to proceed under mild conditions. organic-chemistry.org Care must be taken to use an aprotic solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), and to exclude moisture, as organometallic reagents are strong bases and will react with any available protons. nih.gov
Table 1: Proposed Organometallic Synthesis of this compound
| Reactant | Reagent | Solvent | Product |
| Geranylacetone | 1. Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li)2. H₃O⁺ (workup) | Diethyl ether or THF | This compound |
Base-Catalyzed and Organocatalytic Approaches
While organometallic routes are well-established, the exploration of base-catalyzed and organocatalytic methods for the synthesis of this compound is also of interest, though less commonly reported for this specific type of transformation.
Base-Catalyzed Approaches:
The direct methylation of a ketone using a methylating agent under base catalysis is challenging. A significant competing reaction is the deprotonation of the α-carbon of the ketone by the base, leading to enolate formation. This can result in side reactions such as self-condensation (aldol reaction) or other undesired pathways, rather than the desired nucleophilic addition to the carbonyl group. While some specialized base-promoted C-C bond activations have been reported, their application to the direct methylation of a ketone like geranylacetone to a tertiary alcohol is not a standard or efficient method. acs.org
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. However, the direct organocatalytic methylation of a simple ketone to a tertiary alcohol is not a straightforward transformation. Most organocatalytic additions to ketones involve the activation of the nucleophile or the electrophile through the formation of intermediates like enamines or iminium ions. nih.gov While there are reports on the organocatalytic synthesis of tertiary alcohols, these often involve more complex substrates or reaction cascades. rsc.org For instance, some methods combine organocatalytic oxidation of a secondary alcohol to a ketone, followed by the addition of an organometallic reagent. rsc.org The development of a direct and efficient organocatalytic system for the methylation of geranylacetone would represent a novel advancement in the field.
Exploration of Novel Synthetic Pathways to Alkenyl Alcohols
The field of organic synthesis is continually evolving, with new methodologies being developed for the formation of functional groups like alkenyl alcohols. While not yet specifically applied to the synthesis of this compound, these novel pathways offer potential future strategies.
Recent advancements include photoredox catalysis, which utilizes light to initiate radical-based transformations. acs.org Such methods could potentially be adapted for the formation of tertiary alcohols. Another area of active research is the development of catalytic rearrangements, such as the stereospecific rsc.orgnih.gov-Meisenheimer rearrangement, to produce chiral tertiary allylic alcohols. nih.gov
Furthermore, copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides has been shown to produce allylic alcohols. nsf.gov While these methods are often developed for more complex molecular architectures, their principles could potentially be adapted for a target like this compound, offering alternative synthetic strategies that may provide advantages in terms of stereoselectivity or functional group tolerance. The application of such novel methods to this specific compound would require dedicated research and development to optimize reaction conditions and assess feasibility.
Mechanistic Elucidation of the Reactivity of 2,3 Dimethylundeca 5,10 Dien 3 Ol
Transformations Involving the Tertiary Alcohol Moiety
No studies detailing the dehydration, oxidation, esterification, or other transformations specifically involving the tertiary alcohol group of 2,3-Dimethylundeca-5,10-dien-3-ol have been found.
Reactions at the Alkenyl Moieties (C-5 and C-10 Double Bonds)
Diastereoselective and Enantioselective Addition Reactions
There is no available research on diastereoselective or enantioselective addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, performed on the C-5 and C-10 double bonds of this compound.
Regioselective Oxidation and Reduction Processes
Information regarding regioselective oxidation (e.g., ozonolysis) or reduction of the specific double bonds within this compound is absent from the scientific literature.
Isomerization and Epimerization Studies
No studies on the isomerization of the double bonds or epimerization at the chiral center of this compound have been reported.
Intramolecular Cyclization and Rearrangement Pathways
There are no published reports on the intramolecular cyclization or rearrangement pathways of this compound.
Derivatization Strategies for Structural Diversification
Strategies for the derivatization of this compound to create structural analogs have not been documented in the available literature.
Advanced Spectroscopic and Chromatographic Characterization of 2,3 Dimethylundeca 5,10 Dien 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For a molecule like 2,3-Dimethylundeca-5,10-dien-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be essential for a complete and unambiguous assignment of its complex structure.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit a series of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
Methyl Protons: Five distinct methyl groups are present. The two methyl groups at C2 and C3 would likely appear as singlets in the range of δ 1.0-1.5 ppm. The gem-dimethyl protons at C11 would also be singlets, likely in a similar region. The methyl group at C3, being attached to a tertiary alcohol carbon, might show a slightly different shift.
Methylene (B1212753) Protons: The spectrum would contain signals for the methylene protons at C4, C7, C8, and C9. These would appear as multiplets due to coupling with neighboring protons, in the range of δ 1.8-2.5 ppm.
Olefinic Protons: The protons on the double bonds at C5-C6 and C10-C11 would resonate in the downfield region, typically between δ 5.0 and 6.0 ppm. Their coupling patterns would be indicative of their cis/trans geometry.
Hydroxyl Proton: The hydroxyl proton (-OH) at C3 would likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 1.5-4.0 ppm.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Aliphatic Carbons: The methyl carbons would resonate in the upfield region (δ 10-30 ppm). The methylene carbons would appear in the range of δ 20-40 ppm.
Carbinol Carbon: The carbon atom bearing the hydroxyl group (C3) would be deshielded and is expected to have a chemical shift in the range of δ 70-80 ppm.
Olefinic Carbons: The carbons of the double bonds (C5, C6, C10, C11) would be found in the downfield region of the spectrum, typically between δ 110 and 140 ppm.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~ 0.9 (t) | ~ 14 |
| 2 | ~ 1.1 (s) | ~ 25 |
| 3 | -OH ~ 1.5-4.0 (br s) | ~ 75 |
| 4 | ~ 2.1 (m) | ~ 40 |
| 5 | ~ 5.4 (m) | ~ 125 |
| 6 | ~ 5.4 (m) | ~ 135 |
| 7 | ~ 2.0 (m) | ~ 30 |
| 8 | ~ 2.0 (m) | ~ 28 |
| 9 | ~ 2.2 (m) | ~ 38 |
| 10 | ~ 5.8 (m) | ~ 145 |
| 11 | ~ 5.0 (m) | ~ 112 |
| 12 (C2-CH₃) | ~ 1.2 (s) | ~ 28 |
| 13 (C3-CH₃) | ~ 1.3 (s) | ~ 29 |
Note: These are estimated values and actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the olefinic protons and the adjacent methylene protons, helping to trace the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the methyl protons to the quaternary carbons and across the double bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the molecule, such as the geometry of the double bonds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The expected monoisotopic mass for C₁₃H₂₄O is 196.1827 u. HRMS provides a highly accurate mass measurement, which helps to confirm the elemental composition.
Electron Ionization Mass Spectrometry (EIMS)
Under Electron Ionization (EI) conditions, the molecule would undergo fragmentation, providing valuable structural information. The molecular ion peak (M⁺) at m/z 196 would likely be weak or absent due to the tertiary alcohol structure, which is prone to dehydration. chemistrynotmystery.com
Key expected fragmentation pathways include:
Dehydration: Loss of a water molecule (18 u) would lead to a prominent peak at m/z 178. whitman.edu
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group is a characteristic fragmentation for alcohols. libretexts.org This would result in the loss of an ethyl group (C₂H₅, 29 u) or a larger alkyl fragment.
Allylic Cleavage: The presence of double bonds would facilitate allylic cleavage, leading to the formation of stable carbocations.
Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Identification and Chromophore Characterization
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. openstax.org
C-H stretching vibrations for the sp³ and sp² hybridized carbons would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
The C=C double bond stretching vibrations would be observed in the 1640-1680 cm⁻¹ region. researchgate.net
A C-O stretching vibration for the tertiary alcohol would be expected around 1150 cm⁻¹.
UV-Visible Spectroscopy: Since this compound contains non-conjugated double bonds, it is not expected to show strong absorption in the UV-Visible region (200-800 nm). Any weak absorption would likely be below 220 nm, corresponding to π→π* transitions of the isolated double bonds.
Advanced Chromatographic Separation and Detection Methodologies
Gas chromatography (GC) would be the method of choice for the analysis and separation of a volatile compound like this compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a powerful tool for separating and identifying components in a mixture. The retention time from the GC would help in its identification, and the mass spectrum from the MS detector would provide structural information. The use of a chiral column could potentially separate different stereoisomers of the molecule.
High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile compounds, HPLC could also be used, particularly for preparative separation. A normal-phase or reversed-phase column could be employed, with detection by a UV detector (at low wavelengths) or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, a terpene alcohol, GC-MS serves as an indispensable tool for assessing its purity and characterizing its volatile profile. The gas chromatograph separates the components of a sample based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their structure. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.
For a tertiary alcohol like this compound, the analysis would involve injection into a GC equipped with a non-polar or semi-polar capillary column, such as a DB-5MS or HP-INNOWAX. chemsrc.com The retention time of the compound would be determined, providing a measure of its volatility relative to other compounds. The subsequent mass spectrum would be expected to show a molecular ion peak (M+), corresponding to the molecular weight of the compound (196.34 g/mol ), although it may be weak or absent due to the instability of tertiary alcohols. More prominent would be fragment ions resulting from the loss of a water molecule (M-18), a methyl group (M-15), or an ethyl group (M-29), and other characteristic cleavages.
The purity of a sample of this compound can be determined by the relative peak area of the compound in the chromatogram compared to any impurities. These impurities could include starting materials from its synthesis, by-products, or degradation products.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Value/Observation |
| Column Type | DB-5MS (5% Phenyl-methylpolysiloxane) |
| Oven Program | 60°C (2 min hold), ramp to 240°C at 3°C/min |
| Hypothetical Retention Index | ~1500-1600 (on a non-polar column) |
| Molecular Ion (m/z) | 196 (May be low abundance or absent) |
| Key Mass Fragments (m/z) | 178 [M-H₂O]⁺, 163 [M-H₂O-CH₃]⁺, 153 [M-C₃H₇]⁺, 135, 121, 109, 95, 81, 69, 43 |
High-Performance Liquid Chromatography (HPLC) with Hyphenated Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile, which can be a concern for some terpene alcohols. For this compound, HPLC can be used to assess purity and can be hyphenated with detectors like a Diode Array Detector (DAD) for UV-Vis spectral information or a Mass Spectrometer (MS) for structural elucidation.
A typical HPLC analysis for a relatively non-polar compound like this compound would likely employ a reversed-phase method. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound can be determined from the chromatogram by comparing the peak area of the main component to the total area of all peaks.
Hyphenation with mass spectrometry (HPLC-MS) would provide definitive identification of the peak corresponding to this compound by confirming its molecular weight. This is especially valuable when analyzing complex mixtures or when reference standards are not available.
Table 2: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm (due to lack of strong chromophore) or MS |
| Hypothetical Retention Time | Dependent on exact conditions, but would elute as a sharp peak |
Chiral Analysis for Enantiomeric and Diastereomeric Purity Determination
The structure of this compound contains two stereocenters at the C2 and C3 positions, as well as a double bond at C5 which can exist as either the E or Z isomer. This means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). The specific spatial arrangement of these groups can significantly influence the biological and sensory properties of the molecule. Therefore, chiral analysis is crucial for determining the enantiomeric and diastereomeric purity of a sample.
Chiral analysis is typically performed using either chiral Gas Chromatography (chiral GC) or chiral High-Performance Liquid Chromatography (chiral HPLC). thegoodscentscompany.commdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation in the chromatogram. The choice of the chiral selector in the stationary phase is critical and often requires screening of different types of CSPs (e.g., cyclodextrin (B1172386) derivatives for GC, or polysaccharide-based phases for HPLC) to achieve baseline separation. thegoodscentscompany.commdpi.com
For this compound, a chiral GC method with a derivatized cyclodextrin column could potentially separate the different stereoisomers. Alternatively, chiral HPLC on a column such as a Chiralpak AD or Chiralcel OD could be employed. The resulting chromatogram would ideally show distinct peaks for each stereoisomer present in the sample. By integrating the peak areas, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated, providing a quantitative measure of the sample's stereochemical purity. This is particularly important in fields like fragrance and pharmaceuticals, where different stereoisomers can have distinct odors or therapeutic effects. chemicalbook.com
Table 3: Hypothetical Chiral Analysis Data for a Stereoisomeric Mixture of this compound
| Stereoisomer | Hypothetical Retention Time (min) | Peak Area (%) |
| (2R, 3R, 5E)-isomer | 12.5 | 45.0 |
| (2S, 3S, 5E)-isomer | 13.2 | 45.0 |
| (2R, 3S, 5E)-isomer | 14.8 | 5.0 |
| (2S, 3R, 5E)-isomer | 15.5 | 5.0 |
| Calculated Purity | Diastereomeric Ratio (RR/SS : RS/SR) = 90:10 | Enantiomeric Excess of (RR/SS) pair = 0% |
Computational Chemistry and Molecular Modeling of 2,3 Dimethylundeca 5,10 Dien 3 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dimethylundeca-5,10-dien-3-ol, offering a detailed picture of its electronic structure and thermodynamic stability.
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of key molecular attributes.
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can be used to optimize the geometry of the molecule, determining the most stable arrangement of its atoms in the gas phase. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be computed. The MEP, for instance, is crucial for identifying regions of the molecule that are electron-rich or electron-poor, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is illustrative and represents typical values expected from such calculations.)
| Property | Value |
| Total Energy | -value Hartrees |
| HOMO Energy | -value eV |
| LUMO Energy | +value eV |
| HOMO-LUMO Gap | value eV |
| Dipole Moment | value Debye |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a powerful tool for predicting and validating spectroscopic data for this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense.
These methods are particularly valuable for predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Similarly, ab initio methods can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants, which are essential for elucidating the connectivity and stereochemistry of the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data is illustrative and represents typical values expected from such calculations.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3600 |
| C=C (alkene) | Stretching | ~1650-1670 |
| C-O (alcohol) | Stretching | ~1150-1200 |
| =C-H | Bending (out-of-plane) | ~900-1000 |
Conformational Analysis and Potential Energy Surface Exploration
By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a detailed picture of the conformational landscape emerges. This can identify the various low-energy conformers, or local minima on the PES, as well as the energy barriers, or saddle points, that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. This information is crucial, as the observed properties of a flexible molecule are often a weighted average of the properties of its most stable conformers.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are paramount, as they determine the activation energy and, consequently, the rate of the reaction.
For instance, the formation of this compound via a Grignard reaction between a suitable ketone and an organomagnesium halide can be modeled. Transition state calculations can elucidate the step-by-step process of bond formation and breaking, providing a detailed understanding of the reaction's energetic profile. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity.
Theoretical Prediction of Stereochemical Outcomes in Synthetic Transformations
The presence of a chiral center at the C3 position of this compound means that its synthesis can potentially lead to different stereoisomers. Theoretical calculations are instrumental in predicting and explaining the stereochemical outcomes of such synthetic transformations.
By modeling the transition states leading to the different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the product formed via the lower energy transition state will be the major product. This approach is particularly useful in asymmetric synthesis, where chiral catalysts or auxiliaries are used to favor the formation of one stereoisomer over another. Computational modeling can help in understanding the origin of the stereoselectivity by analyzing the non-covalent interactions between the substrate and the catalyst in the transition state.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field—a set of empirical potential energy functions. By solving Newton's equations of motion for each atom, a trajectory that describes the positions and velocities of the atoms over time is generated.
MD simulations of this compound can reveal how the molecule explores its conformational space, the timescales of conformational changes, and the influence of solvent on its structure and dynamics. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes, in a biological context.
Future Directions and Advanced Research Frontiers for 2,3 Dimethylundeca 5,10 Dien 3 Ol Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The industrial viability and environmental footprint of 2,3-dimethylundeca-5,10-dien-3-ol are intrinsically linked to the efficiency and sustainability of its synthesis. Current efforts are geared towards developing greener alternatives to traditional methods, which often rely on stoichiometric reagents and harsh reaction conditions.
A promising avenue lies in the application of biocatalysis. The use of enzymes or whole-cell systems from microorganisms presents an opportunity for highly selective and environmentally benign syntheses. wur.nlnih.gov Engineered yeast strains, for instance, have been successfully used to produce a variety of terpenes, offering a renewable and sustainable platform. mdpi.com These bio-based approaches can potentially reduce reliance on petroleum-derived starting materials and minimize waste generation.
Furthermore, the development of novel catalytic systems is crucial. This includes the design of catalysts that can operate under milder conditions, utilize more benign solvents, and be easily recovered and recycled. For example, processes utilizing catalytic amounts of reagents, such as the one-step synthesis of terpene alcohols from α-pinene using a boron trifluoride-acetic acid complex, represent a step in the right direction. google.com The exploration of sustainable extraction methods from natural sources, requiring lower energy input and yielding high-purity products, also holds significant promise. google.com
Table 1: Comparison of Synthetic Approaches for Terpene Alcohols
| Synthetic Approach | Advantages | Disadvantages | Key Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, high yields in some cases. | Often requires harsh conditions, stoichiometric reagents, and can generate significant waste. | Development of milder reagents and catalytic processes. |
| Biocatalysis (Enzymes/Microorganisms) | High selectivity, environmentally benign, uses renewable feedstocks. wur.nlnih.gov | Can have lower yields and require complex optimization of metabolic pathways. mdpi.com | Engineering of microbial strains for improved titer and productivity. wur.nl |
| Catalytic Methods | Reduced waste, potential for catalyst recycling, milder reaction conditions. google.com | Catalyst development can be time-consuming and expensive. | Design of robust, highly active, and selective catalysts. |
| Sustainable Extraction | Utilizes natural sources, potentially lower environmental impact. google.com | Yield and purity can be variable, dependent on the natural source. | Optimization of extraction techniques to improve efficiency and purity. google.com |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of this compound is key to unlocking its synthetic potential. As a tertiary allylic alcohol, it possesses multiple reactive sites that can be targeted for a variety of chemical transformations.
One area of significant interest is the 1,3-transposition of the allylic alcohol functionality. iastate.edu This rearrangement can lead to the formation of more stable or synthetically useful isomers. Catalysts such as methyltrioxorhenium (MTO) have been shown to effectively catalyze this transformation, with the equilibrium favoring the more substituted alcohol. iastate.edu Palladium-catalyzed isomerizations also offer a pathway to different allylic alcohol isomers. organic-chemistry.org
Furthermore, the double bonds in the molecule provide handles for a range of addition and functionalization reactions. Oxidative transformations of the alcohol group can yield corresponding ketones or aldehydes, which are valuable building blocks for further synthesis. globalresearchonline.net The exploration of reactions that proceed with high regio- and stereoselectivity will be critical for the synthesis of complex target molecules. The development of methods for the stereospecific isomerization of allylic substrates is a particularly active area of research. whiterose.ac.uk
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages for the synthesis of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
The integration of automated synthesis platforms can further accelerate the discovery and optimization of new reactions and processes. These platforms enable high-throughput screening of reaction conditions and catalysts, significantly reducing the time and resources required for process development. The combination of flow chemistry and automation is particularly well-suited for the fine-tuning of complex multi-step syntheses, which are often required for the production of valuable terpene-based compounds. chemrxiv.org
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in-situ spectroscopic techniques provide a powerful window into reacting systems, allowing for real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. spectroscopyonline.com
Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the progress of reactions involving this compound. openaccessjournals.comsolubilityofthings.comsolubilityofthings.com For instance, in-situ Raman spectroscopy has been successfully used to monitor the transmetalation of Grignard reagents, a reaction type often used in the synthesis of alcohols. acs.orgacs.org This real-time data is invaluable for identifying reaction endpoints, optimizing process parameters, and ensuring consistent product quality. fraunhofer.de The ability to monitor reactions without the need for sampling is particularly advantageous for air- and moisture-sensitive reactions. acs.org
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Information Provided | Advantages |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups, monitoring of bond vibrations. solubilityofthings.com | Widely applicable, provides structural information. fraunhofer.de |
| Raman Spectroscopy | Complements IR spectroscopy, particularly useful for symmetric bonds and in aqueous media. nih.gov | Can be used with fiber optics for remote monitoring, less interference from water. acs.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, elucidation of reaction mechanisms. numberanalytics.comnumberanalytics.com | Provides unambiguous structural data, can identify intermediates. numberanalytics.com |
Design of Chemically Related Analogs for Structure-Property Relationship Studies
The systematic design and synthesis of analogs of this compound are crucial for establishing structure-property relationships. By modifying the molecular architecture, researchers can probe how changes in structure affect the compound's physical, chemical, and biological properties. goldcoastterpenes.com
This involves the synthesis of a library of related compounds with variations in chain length, the position and nature of functional groups, and stereochemistry. For example, the introduction or modification of functional groups can significantly impact a molecule's polarity, solubility, and reactivity. globalresearchonline.netgoldcoastterpenes.com The synthesis of such analogs allows for a comprehensive exploration of the chemical space around the parent molecule.
Quantitative structure-property relationship (QSPR) models can then be developed to correlate specific structural features with observed properties. researchgate.net These models can be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of compounds with desired characteristics. This approach has been successfully applied to other classes of natural products to create analogs with enhanced biological activity or improved physicochemical properties. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
